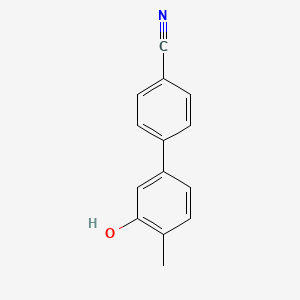
4-(2-Formylphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Formylphenyl)-2-methylphenol, 95% (4-FMP-2-MP) is an aromatic compound that is widely used in scientific research. It is a colorless solid with a molecular formula of C11H10O2 and a molecular weight of 178.19 g/mol. 4-FMP-2-MP is commonly used in synthetic organic chemistry, as a reagent in various reactions, and as an intermediate in the synthesis of other compounds. It is also used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes.
科学研究应用
4-(2-Formylphenyl)-2-methylphenol, 95% has a variety of scientific research applications. It is used as a starting material in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in various organic reactions, such as the synthesis of polymers, the preparation of amines, and the synthesis of heterocycles. In addition, 4-(2-Formylphenyl)-2-methylphenol, 95% is used in the synthesis of polymers, the preparation of amines, and the synthesis of heterocycles.
作用机制
4-(2-Formylphenyl)-2-methylphenol, 95% is an aromatic compound that is widely used in scientific research. It has a variety of applications due to its reactivity and ability to act as a catalyst in various reactions. 4-(2-Formylphenyl)-2-methylphenol, 95% acts as a Lewis acid, which means it can accept an electron pair from a Lewis base, such as an amine or an alcohol. This allows it to act as a catalyst in various reactions, such as the Friedel-Crafts acylation of anisole. In addition, 4-(2-Formylphenyl)-2-methylphenol, 95% can act as a nucleophile, which means it can donate an electron pair to a Lewis acid, such as an acid chloride.
Biochemical and Physiological Effects
4-(2-Formylphenyl)-2-methylphenol, 95% is an aromatic compound that is widely used in scientific research. It does not have any known direct biochemical or physiological effects. However, it can act as a catalyst in various reactions and can be used as a starting material in the synthesis of other compounds. These compounds may have biochemical and physiological effects, depending on the compound.
实验室实验的优点和局限性
4-(2-Formylphenyl)-2-methylphenol, 95% has several advantages and limitations for lab experiments. One of the main advantages is its reactivity, which allows it to act as a catalyst in various reactions. It is also relatively inexpensive and easy to obtain. However, it is also highly flammable and can be corrosive to certain materials, such as metals. In addition, it is volatile and can be toxic if inhaled.
未来方向
There are several potential future directions for 4-(2-Formylphenyl)-2-methylphenol, 95%. One direction is the development of new reactions and applications for the compound. For example, it could be used as a catalyst in the synthesis of polymers, the preparation of amines, and the synthesis of heterocycles. Another potential direction is the development of new methods for the synthesis of 4-(2-Formylphenyl)-2-methylphenol, 95%. This could involve the use of alternative reagents or catalysts, or the development of more efficient and cost-effective methods. Finally, it could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes.
合成方法
4-(2-Formylphenyl)-2-methylphenol, 95% can be synthesized through a variety of methods. The most common method is the Friedel-Crafts acylation of anisole. This involves reacting anisole with an acid chloride, such as benzoyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces 4-(2-Formylphenyl)-2-methylphenol, 95% as a by-product. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with 2-methylphenol in the presence of a base, such as potassium carbonate, and the reaction of 4-formylbenzoic acid with 2-methylphenol in the presence of a base.
属性
IUPAC Name |
2-(4-hydroxy-3-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-8-11(6-7-14(10)16)13-5-3-2-4-12(13)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNLEKFQZXSNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683698 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-63-4 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














